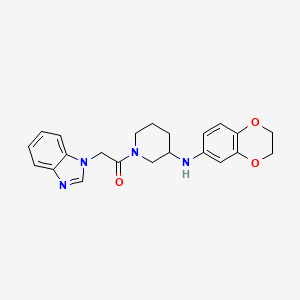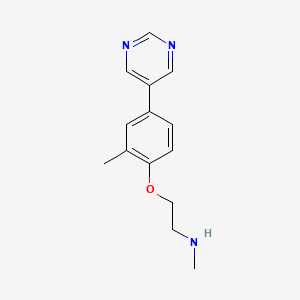![molecular formula C20H25N3OS B3813468 [4-(Pyridin-4-ylmethyl)piperidin-1-yl]-(5-pyrrolidin-2-ylthiophen-2-yl)methanone](/img/structure/B3813468.png)
[4-(Pyridin-4-ylmethyl)piperidin-1-yl]-(5-pyrrolidin-2-ylthiophen-2-yl)methanone
描述
[4-(Pyridin-4-ylmethyl)piperidin-1-yl]-(5-pyrrolidin-2-ylthiophen-2-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyridine, piperidine, pyrrolidine, and thiophene rings, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Pyridin-4-ylmethyl)piperidin-1-yl]-(5-pyrrolidin-2-ylthiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and piperidine intermediates, followed by their coupling with the thiophene and pyrrolidine moieties. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves a condensation reaction to form the methanone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can significantly improve the scalability of the synthesis process. Additionally, purification methods like column chromatography or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
[4-(Pyridin-4-ylmethyl)piperidin-1-yl]-(5-pyrrolidin-2-ylthiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings, where halogenated derivatives can be formed using reagents like sodium iodide or lithium bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium iodide in acetone or lithium bromide in THF.
Major Products
The major products formed from these reactions include oxidized derivatives, hydrogenated compounds, and halogenated intermediates, which can be further utilized in various synthetic applications.
科学研究应用
Chemistry
In chemistry, [4-(Pyridin-4-ylmethyl)piperidin-1-yl]-(5-pyrrolidin-2-ylthiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural diversity makes it a valuable tool for probing biological pathways and understanding molecular interactions.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Industry
Industrially, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.
作用机制
The mechanism of action of [4-(Pyridin-4-ylmethyl)piperidin-1-yl]-(5-pyrrolidin-2-ylthiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
相似化合物的比较
Similar Compounds
[4-(Pyridin-4-ylmethyl)piperidin-1-yl]-(5-pyrrolidin-2-ylthiophen-2-yl)methanone: Unique due to its combination of pyridine, piperidine, pyrrolidine, and thiophene rings.
Dichloroaniline: Consists of an aniline ring substituted with two chlorine atoms.
Steviol glycoside: Responsible for the sweet taste of Stevia leaves, featuring a different structural framework.
Uniqueness
The uniqueness of this compound lies in its multi-ring structure, which provides a versatile platform for various chemical modifications and applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets sets it apart from other compounds.
属性
IUPAC Name |
[4-(pyridin-4-ylmethyl)piperidin-1-yl]-(5-pyrrolidin-2-ylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c24-20(19-4-3-18(25-19)17-2-1-9-22-17)23-12-7-16(8-13-23)14-15-5-10-21-11-6-15/h3-6,10-11,16-17,22H,1-2,7-9,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZQBRWDKBLPPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(S2)C(=O)N3CCC(CC3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-methoxyethyl)-6-oxo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3813391.png)
![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-6-methoxyphenol](/img/structure/B3813402.png)

![2-({[4-methyl-5-(piperidin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)pyrimidine](/img/structure/B3813409.png)

![N-cyclopropyl-1'-[3-(methylthio)propanoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B3813430.png)
![7-(2-methoxyethyl)-2-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-2,7-diazaspiro[4.5]decane](/img/structure/B3813436.png)
![N-(4-{2-[3-(dimethylamino)pyrrolidin-1-yl]-2-oxoethoxy}phenyl)propanamide](/img/structure/B3813443.png)
![methyl (2S)-4-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]pentanoate](/img/structure/B3813450.png)
![1-[1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3813473.png)

![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B3813489.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N'-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3813495.png)
![1-(methoxymethyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]cyclobutanecarboxamide](/img/structure/B3813496.png)
